molecular formula C17H38NO4P B8057757 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate

1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate

Cat. No.: B8057757
M. Wt: 351.5 g/mol
InChI Key: JIEKULUKSDKCJM-UHFFFAOYSA-N
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Description

1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate is a chemical compound with the molecular formula C₁₇H₃₈NO₄P. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trimethylammonio group and a tetradecan-2-yl hydrogen phosphate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate typically involves the reaction of tetradecan-2-ol with trimethylamine and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Tetradecan-2-ol is reacted with trimethylamine in the presence of a suitable solvent, such as ethanol or methanol, to form the intermediate 1-(Trimethylammonio)tetradecan-2-ol.

    Step 2: The intermediate is then treated with phosphoric acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine and phosphite derivatives.

    Substitution: The trimethylammonio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of phosphates and amine oxides.

    Reduction: Formation of amines and phosphites.

    Substitution: Formation of substituted ammonium phosphates.

Scientific Research Applications

1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cell membranes and lipid metabolism due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

  • 1-(Trimethylammonio)dodecan-2-yl hydrogen phosphate
  • 1-(Trimethylammonio)hexadecan-2-yl hydrogen phosphate
  • 1-(Trimethylammonio)octadecan-2-yl hydrogen phosphate

Comparison: 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate is unique due to its specific chain length and the presence of the trimethylammonio group. Compared to its analogs with shorter or longer alkyl chains, it exhibits distinct physicochemical properties, such as solubility and melting point, which influence its behavior in various applications. Its specific structure also affects its interaction with biological membranes and proteins, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-(trimethylazaniumyl)tetradecan-2-yl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17(16-18(2,3)4)22-23(19,20)21/h17H,5-16H2,1-4H3,(H-,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEKULUKSDKCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C[N+](C)(C)C)OP(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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